

Application Notes: Photoacoustic Contrast Agent-2 (SPN-NIR) for Neuroscience Research

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Compound of Interest

Compound Name: Photoacoustic contrast agent-2

Cat. No.: B12386296

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Product Name: **Photoacoustic Contrast Agent-2** (SPN-NIR)

Agent Type: Near-Infrared (NIR-II) Absorbing Semiconducting Polymer Nanoparticles (SPNs)

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Introduction

Photoacoustic Contrast Agent-2 (SPN-NIR) is a new class of organic, nanoparticle-based contrast agent designed for high-resolution, deep-tissue photoacoustic (PA) imaging in neuroscience research. Composed of a semiconducting polymer core, these nanoparticles exhibit strong optical absorption in the second near-infrared (NIR-II) window (1000-1700 nm). This characteristic allows for deeper light penetration into biological tissues and a significant reduction in background signal from endogenous absorbers like hemoglobin, leading to enhanced imaging contrast and sensitivity.[1][2] SPN-NIR is particularly well-suited for preclinical research involving brain tumor imaging, cerebrovascular mapping, and the study of neuroinflammation.[3][4]

Principle of Action

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[5] When SPN-NIR nanoparticles are illuminated by a short-pulsed laser within their absorption spectrum, they absorb the light energy and undergo rapid thermoelastic expansion. This expansion generates ultrasonic waves that propagate

through the tissue and are detected by a conventional ultrasound transducer. The detected signals are then reconstructed to form a high-resolution image of the agent's distribution. The high photothermal conversion efficiency of SPN-NIR makes it an excellent generator of photoacoustic signals.[2][3]

Applications in Neuroscience

High-Resolution Brain Tumor Imaging

Glioblastoma (GBM) is a highly aggressive brain tumor characterized by a compromised blood-brain barrier (BBB). SPN-NIR nanoparticles can passively accumulate within the tumor microenvironment via the enhanced permeability and retention (EPR) effect.[6] Their strong NIR-II absorption provides a stark contrast between the tumor and surrounding healthy brain tissue, enabling precise delineation of tumor margins.[2][3]

- Key Advantages:
 - Deep tissue imaging (several millimeters through the skull).[3]
 - High signal-to-noise ratio due to low background in the NIR-II window.[2]
 - Enables accurate visualization of tumor vasculature and heterogeneity.[7]

Cerebral Vasculature Mapping

Following intravenous administration, SPN-NIR serves as an excellent blood-pool agent, allowing for high-contrast imaging of cerebral blood vessels. This is critical for studying stroke, vascular malformations, and angiogenesis. Imaging in the NIR-II window offers superior performance compared to the traditional NIR-I window, providing clearer images of vascular structures.[1]

Neuroinflammation Studies

SPN-NIR can be functionalized with specific ligands (e.g., antibodies or peptides) to target markers of inflammation, such as reactive oxygen species (ROS) or specific cell surface receptors on microglia and astrocytes. This allows for molecular imaging of inflammatory processes in neurodegenerative diseases like Alzheimer's or in response to brain injury.[3]

Quantitative Data Summary

The following tables summarize the key performance characteristics of SPN-NIR based on preclinical studies.

Table 1: Optical and Physical Properties of SPN-NIR

| Property | Value | Reference |
|------------------------------|--|---------------------|
| Peak Absorption Wavelength | ~1064 nm | [2] |
| Mass Extinction Coefficient | 43 mL mg ⁻¹ cm ⁻¹ at 1064 nm | [2] |
| Photothermal Conversion Eff. | 67% | [2] |
| Average Particle Diameter | 40 - 50 nm | [8] |
| Formulation | Aqueous suspension | [8] |

Table 2: In Vivo Imaging Performance in Glioblastoma Mouse Model

| Parameter | Value | Reference |
|--------------------------|--|---|
| Animal Model | Orthotopic U87MG Glioblastoma in mice | [6] |
| Imaging Depth | > 3.8 mm below the skull | [2] [3] |
| Tumor Signal Enhancement | 4.7-fold to 5.3-fold vs. background | [9] |
| Optimal Imaging Time | 2 - 6 hours post-injection | [4] [9] |
| Laser Fluence (In Vivo) | 4 - 5 mJ cm ⁻² (below safety limits) | [2] [3] |

Experimental Protocols

Protocol 1: Preparation of SPN-NIR for Injection

This protocol describes the formulation of SPN-NIR from a stock solution for intravenous administration in mice.

- Materials:
 - SPN-NIR stock solution (e.g., 5 mg/mL in DMSO).
 - Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS), pH 7.4.
 - 0.22 µm sterile syringe filter.
- Procedure:
 1. Determine the required final concentration and volume for the experiment (e.g., 2 mg/mL for a 100 µL injection per mouse).
 2. In a sterile microcentrifuge tube, dilute the SPN-NIR stock solution with sterile 1x PBS to the desired final concentration.
 3. Vortex the solution gently for 30 seconds to ensure homogeneity.
 4. Draw the solution into a sterile syringe.
 5. Aseptically attach the 0.22 µm syringe filter to the syringe.
 6. Filter the solution into a new sterile tube to ensure sterility and remove any potential aggregates. The agent is now ready for injection.

Protocol 2: Photoacoustic Imaging of Orthotopic Glioblastoma in a Mouse Model

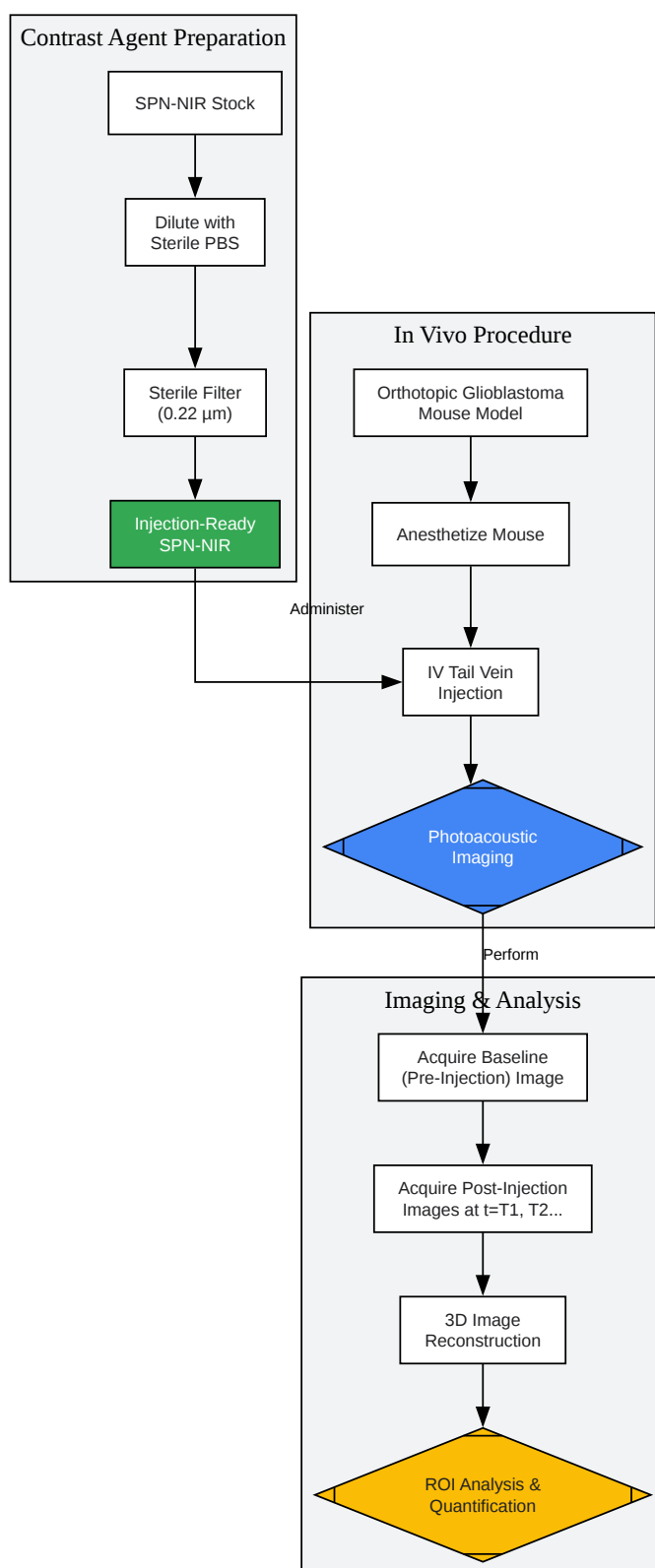
This protocol outlines the procedure for in vivo photoacoustic imaging of a brain tumor following SPN-NIR administration.

- Animal Model Preparation:
 1. Establish an orthotopic glioblastoma model by stereotactically implanting human glioma cells (e.g., U87MG) into the striatum of immunocompromised mice.[6]

2. Allow the tumors to grow for approximately 2-3 weeks, or until a desired size is reached, which can be monitored by bioluminescence or MRI.[6]
- SPN-NIR Administration:
 1. Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., 1.5-2% isoflurane in oxygen).[4][10] Maintain anesthesia throughout the imaging procedure.
 2. Administer the prepared SPN-NIR solution (typically 100-200 μ L) via tail-vein injection.[6]
 - Photoacoustic Imaging Procedure:
 1. Place the anesthetized mouse on the imaging stage of the photoacoustic tomography system. Maintain the animal's body temperature using a heating pad.[10]
 2. Remove the scalp hair using a depilatory cream to improve acoustic coupling.
 3. Apply a layer of ultrasound gel to the head to ensure good acoustic contact between the skin and the ultrasound transducer.
 4. Acquire baseline (pre-injection) photoacoustic images of the brain. Use a laser wavelength tuned to the peak absorption of SPN-NIR (e.g., 1064 nm).[2]
 5. Acquire post-injection images at various time points (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal window for tumor contrast.[4][6]
 - 6. Imaging Parameters (Example):
 - Laser Source: Nd:YAG pumped OPO laser.
 - Wavelength: 1064 nm.
 - Laser Fluence: < 10 mJ/cm² (well below the ANSI safety limit of 100 mJ/cm² at this wavelength).[5]
 - Transducer: High-frequency linear array transducer (e.g., 10-22 MHz).
 - Acquisition Mode: 3D volumetric scan.

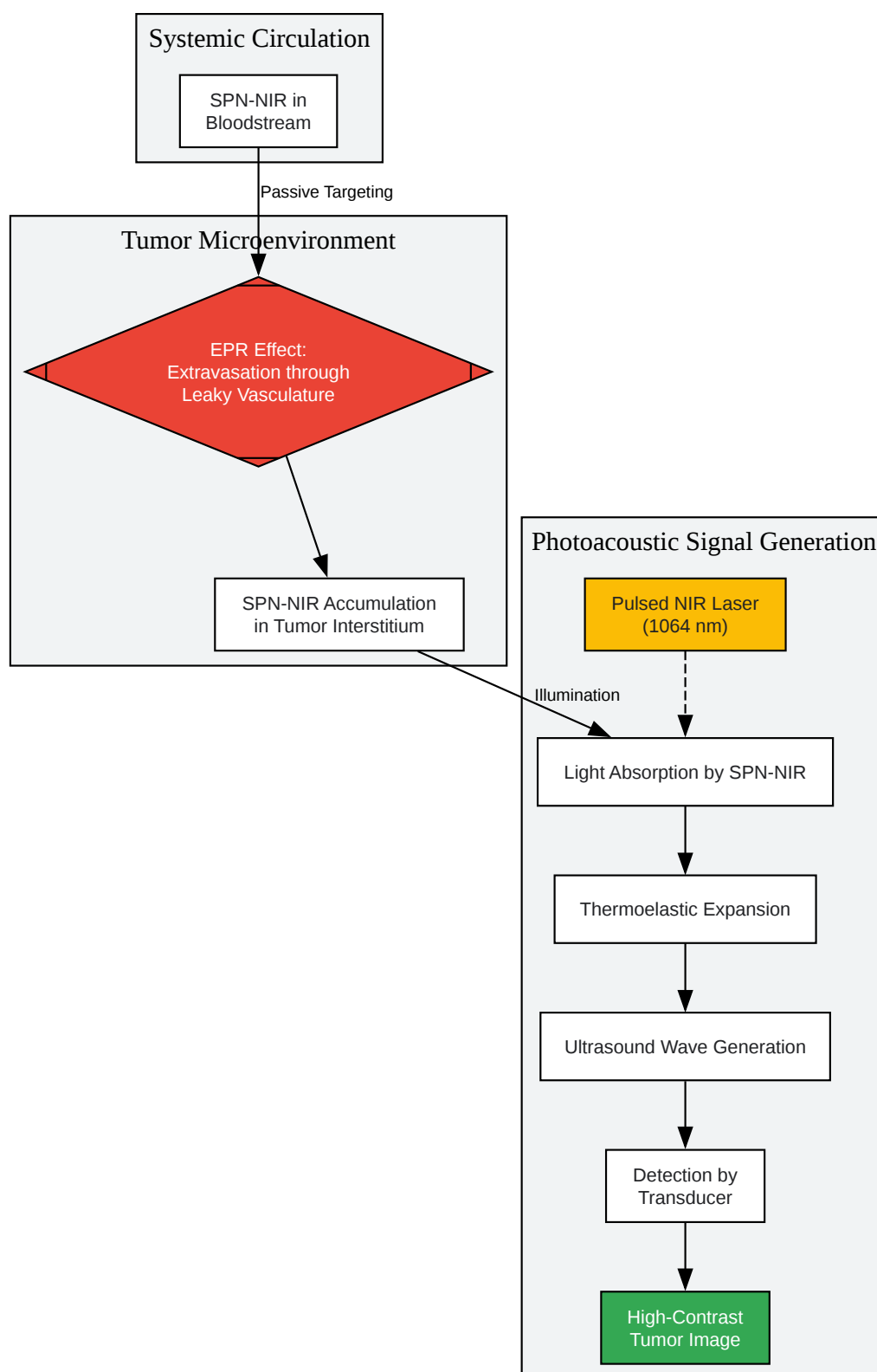
- Data Analysis and Quantification:
 1. Reconstruct the acquired photoacoustic data to generate 3D images of the brain.
 2. Co-register the photoacoustic images with ultrasound images acquired simultaneously to provide anatomical context.
 3. Define a Region of Interest (ROI) over the tumor area and a corresponding ROI in a contralateral (healthy) brain region.
 4. Calculate the mean photoacoustic signal intensity within each ROI.
 5. Quantify the tumor-to-background ratio (TBR) by dividing the mean signal from the tumor ROI by the mean signal from the healthy brain ROI.

Visualizations



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Caption: Experimental workflow for in vivo photoacoustic imaging.



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Caption: Mechanism of SPN-NIR contrast enhancement in tumors.

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